Cas no 1107621-03-3 ((2E)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide)
1107621-03-3 structure
Product Name:(2E)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide
CAS-nummer:1107621-03-3
MF:C18H14N2OS
MW:306.381562709808
CID:6424113
PubChem ID:690181
Update Time:2025-11-05
(2E)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide Chemische en fysische eigenschappen
Naam en identificatie
-
- (2E)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide
- N-(4-phenylthiazol-2-yl)cinnamamide
- 2-Propenamide, 3-phenyl-N-(4-phenyl-2-thiazolyl)-, (2E)-
- F0298-0058
- (2E)-3-Phenyl-N-(4-phenyl-1,3-thiazol-2-yl)-2-propenamide #
- (E)-N-(4-Phenylthiazol-2-yl) cinnamamide
- 3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide
- 1107621-03-3
- 57QC32JP5W
- AG-690/11629440
- 2-Propenamide, 3-phenyl-N-(4-phenyl-2-thiazolyl)-
- CHEMBL452100
- (2E)-3-Phenyl-N-(4-phenyl-2-thiazolyl)-2-propenamide
- 3-Phenyl-N-(4-phenyl-2-thiazolyl)-2-propenamide
- HMS1397P15
- Z27772097
- BDBM50255301
- WAY-382659
- WOJRHCOBUKJCAJ-VAWYXSNFSA-N
- (2E)-3-Phenyl-N-(4-phenyl-1,3-thiazol-2-yl)-2-propenamide
- (E)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide
- AKOS000523355
- 2-Cinnamamido-4-phenylthiazole
- STK173781
-
- Inchi: 1S/C18H14N2OS/c21-17(12-11-14-7-3-1-4-8-14)20-18-19-16(13-22-18)15-9-5-2-6-10-15/h1-13H,(H,19,20,21)/b12-11+
- InChI-sleutel: WOJRHCOBUKJCAJ-VAWYXSNFSA-N
- LACHT: C(NC1=NC(C2=CC=CC=C2)=CS1)(=O)/C=C/C1=CC=CC=C1
Berekende eigenschappen
- Exacte massa: 306.08268425g/mol
- Monoisotopische massa: 306.08268425g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 4
- Complexiteit: 387
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.2
- Topologisch pooloppervlak: 70.2Ų
Experimentele eigenschappen
- Dichtheid: 1.279±0.06 g/cm3(Predicted)
- Smeltpunt: 238-239 °C(Solv: ethanol (64-17-5))
- pka: 7.50±0.70(Predicted)
(2E)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | BA70518-1mg |
(2E)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide |
1107621-03-3 | 1mg |
$245.00 | 2024-04-20 | ||
| A2B Chem LLC | BA70518-5mg |
(2E)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide |
1107621-03-3 | 5mg |
$272.00 | 2024-04-20 | ||
| A2B Chem LLC | BA70518-10mg |
(2E)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide |
1107621-03-3 | 10mg |
$291.00 | 2024-04-20 | ||
| A2B Chem LLC | BA70518-25mg |
(2E)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide |
1107621-03-3 | 25mg |
$360.00 | 2024-04-20 | ||
| A2B Chem LLC | BA70518-50mg |
(2E)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide |
1107621-03-3 | 50mg |
$504.00 | 2024-04-20 | ||
| A2B Chem LLC | BA70518-100mg |
(2E)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide |
1107621-03-3 | 100mg |
$697.00 | 2024-04-20 | ||
| Life Chemicals | F0298-0058-2μmol |
(2E)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide |
1107621-03-3 | 90%+ | 2μl |
$57.0 | 2023-07-06 | |
| Life Chemicals | F0298-0058-5μmol |
(2E)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide |
1107621-03-3 | 90%+ | 5μl |
$63.0 | 2023-07-06 | |
| Life Chemicals | F0298-0058-10μmol |
(2E)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide |
1107621-03-3 | 90%+ | 10μl |
$69.0 | 2023-07-06 | |
| Life Chemicals | F0298-0058-20μmol |
(2E)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide |
1107621-03-3 | 90%+ | 20μl |
$79.0 | 2023-07-06 |
(2E)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide Gerelateerde literatuur
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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